molecular formula C9H7NO2 B156225 3-Aminocoumarin CAS No. 1635-31-0

3-Aminocoumarin

Cat. No. B156225
CAS RN: 1635-31-0
M. Wt: 161.16 g/mol
InChI Key: QWZHDKGQKYEBKK-UHFFFAOYSA-N
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Patent
US07173130B2

Procedure details

241 mg 3-carboxy-6-chloro-7-hydroxy coumarin (1 mmol) dissolved in the mixture of 5 ml THF and 5 ml DMF was added 200 ul diisopropylethylamine (DIEA, 1.1 mmol) and 330 mg O-(N-succinium)-N,N,N′,N′-tetramethyl uronium tetrafluoroborate (TSTU, 1.1 mmol). After stirring at room temperature for 20 minutes under nitrogen atmosphere, the reaction mixture was added 400 ul of DIEA and 460 ul benzyl chloromethyl ether (BOM-Cl) and stirred for another 2 hours at room temperature. The resulted mixture was then pulled high vacuum for 2 hours and 1 ml THF, 480 ul 2-dimethyaminoethylamine was added into the solution afterwards. After the reaction mixture was allowed to react at room temperature for 1 hour, the crude product was pulled high vacuum again overnight and purified on a silica gel column (chloroform: methanol=95:5 as eluent). 190 mg colorless solid was obtained as product, 44% yield. 1H NMR (CDCl3, ppm): 2.32 (d, 6H), 2.56 (t, 2H), 2.16 (t, 2H), 4.76 (s, 2H), 5.46 (s, 2H), 7.33 (m, 7H), 7.68 (s, 1H), 8.76 (s, 1H). MS: C22H23O5N2Cl, 430.3 calculated; 431.2 (M+1) found.
Quantity
480 μL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
241 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
200 μL
Type
reactant
Reaction Step Three
[Compound]
Name
O-(N-succinium)-N,N,N′,N′-tetramethyl uronium tetrafluoroborate
Quantity
330 mg
Type
reactant
Reaction Step Three
Name
Quantity
400 μL
Type
reactant
Reaction Step Four
Quantity
460 μL
Type
reactant
Reaction Step Four
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
44%

Identifiers

REACTION_CXSMILES
C([C:4]1[C:5](=[O:16])[O:6][C:7]2[C:12]([CH:13]=1)=[CH:11][C:10](Cl)=[C:9](O)[CH:8]=2)(O)=O.C([N:20](C(C)C)CC)(C)C.ClCOCC1C=CC=CC=1.CN(C)CCN>C1COCC1.CN(C=O)C>[O:6]1[C:7]2[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH:13]=[C:4]([NH2:20])[C:5]1=[O:16]

Inputs

Step One
Name
Quantity
480 μL
Type
reactant
Smiles
CN(CCN)C
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
241 mg
Type
reactant
Smiles
C(=O)(O)C=1C(OC2=CC(=C(C=C2C1)Cl)O)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
200 μL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
O-(N-succinium)-N,N,N′,N′-tetramethyl uronium tetrafluoroborate
Quantity
330 mg
Type
reactant
Smiles
Step Four
Name
Quantity
400 μL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
460 μL
Type
reactant
Smiles
ClCOCC1=CC=CC=C1
Step Five
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 20 minutes under nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for another 2 hours at room temperature
Duration
2 h
CUSTOM
Type
CUSTOM
Details
for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to react at room temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
vacuum again overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
purified on a silica gel column (chloroform: methanol=95:5 as eluent)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
O1C(=O)C(=CC2=CC=CC=C12)N
Measurements
Type Value Analysis
AMOUNT: MASS 190 mg
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 117.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.